molecular formula C11H15NO2 B7504686 Azepan-1-yl(furan-3-yl)methanone

Azepan-1-yl(furan-3-yl)methanone

Cat. No.: B7504686
M. Wt: 193.24 g/mol
InChI Key: VXPZNVNCFJITDM-UHFFFAOYSA-N
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Description

Azepan-1-yl(furan-3-yl)methanone is a chemical compound that features a unique structure combining an azepane ring and a furan ring. The azepane ring is a seven-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle. This combination of structural motifs imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(furan-3-yl)methanone typically involves multicomponent reactions. One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a one-pot operation. This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Azepan-1-yl(furan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.

    Substitution: Both the furan and azepane rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the azepane ring can yield various amine derivatives.

Scientific Research Applications

Azepan-1-yl(furan-3-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl(furan-3-yl)methanone is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, furan derivatives are known to exhibit antibacterial activity by inhibiting bacterial enzymes and disrupting cell membrane integrity .

Comparison with Similar Compounds

Azepan-1-yl(furan-3-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of azepane and furan rings, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

azepan-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPZNVNCFJITDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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